molecular formula C25H26O7 B119551 Morusinol CAS No. 62949-93-3

Morusinol

Cat. No. B119551
CAS RN: 62949-93-3
M. Wt: 438.5 g/mol
InChI Key: AFOKZNPZDXHDHD-UHFFFAOYSA-N
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Description

Morusinol is a flavonoid isolated from the root bark of Morus alba . It has been found to have antiplatelet activity and can significantly inhibit arterial thrombosis in vivo .


Molecular Structure Analysis

Morusinol has a molecular formula of C25H26O7 . Its IUPAC name is 2-(2,4-dihydroxyphenyl)-5-hydroxy-3-(3-hydroxy-3-methylbutyl)-8,8-dimethyl-4H,8H-pyrano[2,3-f]chromen-4-one .


Physical And Chemical Properties Analysis

Morusinol has a molecular weight of 438.48 . It has a density of 1.3±0.1 g/cm3, a boiling point of 699.6±55.0 °C at 760 mmHg, and a flash point of 240.9±25.0 °C .

Scientific Research Applications

Cardiovascular Health and Thrombosis Prevention

Morusinol, derived from Morus alba (white mulberry), exhibits promising potential in cardiovascular health. Lee et al. (2012) highlighted morusinol's capacity to inhibit platelet aggregation and thromboxane B2 formation, both in vitro and in vivo. By significantly inhibiting arterial thrombosis due to its antiplatelet activity, morusinol showcases potential in preventing transient ischemic attacks or strokes. The study underscores morusinol's potential in modulating platelet activation and thereby contributing to cardiovascular health improvement (Lee et al., 2012).

Antitumor Activity

Morusinol has been noted for its selective and potent antitumor activity, particularly against liver carcinoma. Zhu et al. (2019) demonstrated that morusinol inhibits the proliferation of liver cancer SK-HEP-1 cells. The antiproliferative effects are attributed to the initiation of autophagy and G2/M cell cycle arrest. Additionally, morusinol suppresses cell migration and invasion and modulates key pathways involved in cancer cell survival and proliferation, suggesting a potential role in liver cancer treatment (Zhu et al., 2019).

Anti-inflammatory and Antioxidant Properties

Morusinol exhibits significant anti-inflammatory activity. Zelová et al. (2014) identified morusinol among other prenylated substances isolated from Morus alba and Morus nigra, assessing their potential in attenuating the secretion of pro-inflammatory cytokines and inhibiting the nuclear translocation of NF-κB in macrophages. The research underscores morusinol's potential role in managing inflammation and oxidative stress, laying the groundwork for its application in treating inflammatory conditions (Zelová et al., 2014).

Hepatoprotective Effects

Morusinol is also recognized for its hepatoprotective effects. A study by Majid et al. (2020) demonstrated the protective effects of Morus nigra leaf extract, containing morusinol, against diazinon-induced hepatotoxicity in rats. The study revealed that the administration of Morus nigra extract reversed the toxic effects of diazinon on liver tissue, suggesting morusinol's potential in safeguarding liver health (Majid et al., 2020).

Safety And Hazards

When handling Morusinol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2-(2,4-dihydroxyphenyl)-5-hydroxy-3-(3-hydroxy-3-methylbutyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O7/c1-24(2,30)9-7-16-21(29)20-18(28)12-19-15(8-10-25(3,4)32-19)23(20)31-22(16)14-6-5-13(26)11-17(14)27/h5-6,8,10-12,26-28,30H,7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOKZNPZDXHDHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2OC(=C(C3=O)CCC(C)(C)O)C4=C(C=C(C=C4)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212149
Record name Oxydihydromorusi
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Morusinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030620
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Morusinol

CAS RN

62949-93-3
Record name 2-(2,4-Dihydroxyphenyl)-5-hydroxy-3-(3-hydroxy-3-methylbutyl)-8,8-dimethyl-4H,8H-benzo[1,2-b:3,4-b′]dipyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62949-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxydihydromorusi
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062949933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxydihydromorusi
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXYDIHYDROMORUSI
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA6I4SG21V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Morusinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030620
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

215 - 216 °C
Record name Morusinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030620
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
206
Citations
JJ Lee, H Yang, YM Yoo, SS Hong, D Lee… - … of atherosclerosis and …, 2012 - jstage.jst.go.jp
… Morusinol is among the other Morus flavones and was first extracted from … of morusinol has not yet been reported. Therefore, the present study investigated the effects of morusinol on …
Number of citations: 56 www.jstage.jst.go.jp
L Guo, Z Dong, X Zhang, Y Yang, X Hu, Y Ji, C Li… - Phytomedicine, 2023 - Elsevier
… We demonstrated that morusinol not only had the ability to … In addition, morusinol effectively inhibited the growth of … time-dependent manner after morusinol treatment. Further research …
Number of citations: 2 www.sciencedirect.com
X Zhang, Z Dong, Y Yang, C Liu, J Li… - Journal of Agricultural …, 2023 - ACS Publications
… Interestingly, we also found that morusinol treatment could promote forkhead box O3 … morusinol significantly impeded tumor growth in mice models. Our results suggested that morusinol …
Number of citations: 3 pubs.acs.org
J Qin, M Fan, J He, XD Wu, LY Peng, J Su… - Natural Product …, 2015 - Taylor & Francis
Six Diels–Alder adducts (1–6) and nine prenylated flavanones (7–15) were isolated from the root bark of Morus alba L. Among them, soroceal B (1) and sanggenol Q (7) were new …
Number of citations: 41 www.tandfonline.com
C Konno, Y Oshima, H Hikino - Planta medica, 1977 - thieme-connect.com
From an Oriental medicine „sohakuhi”, the root barks of Mo rus sp.(Moraceae), a novel isoprene-substituted flavone morusinol has been isolated whose structure has been elucidated …
Number of citations: 30 www.thieme-connect.com
Z Zhu, T Xiao, X Chang, Y Hua… - Medical Science Monitor …, 2019 - ncbi.nlm.nih.gov
… activity of morusinol against liver cancer cells. Herein, we show that morusinol exerts dose-… we observed that morusinol inhibits this pathway, indicating that morusinol may be an …
Number of citations: 3 www.ncbi.nlm.nih.gov
GY Zuo, CX Yang, J Han, YQ Li, GC Wang - Phytomedicine, 2018 - Elsevier
… “AK(Ml)” means amikacin was used in combination with morusinol, and the same below. All data in the parentheses are designated to those of the prenylflavonoids which were used in …
Number of citations: 44 www.sciencedirect.com
Z Zhu, T Xiao, X Chang, Y Hua… - Medical Science Monitor …, 2021 - ncbi.nlm.nih.gov
Retracted: Morusinol Exhibits Selective and Potent Antitumor Activity Against Human Liver Carcinoma by Inducing Autophagy, G2/M Cell Cycle Arrest, Inhibition of Cell Invasion and …
Number of citations: 3 www.ncbi.nlm.nih.gov
D Pang, S Liao, P Zhou, F Liu, Y Zou - Natural Product Research, 2022 - Taylor & Francis
… effects than morusinol against MRSA at all time points. In addition, morusinol had a stronger inhibitory effect than morin against MRSA, although the MIC values of morusinol and morin …
Number of citations: 1 www.tandfonline.com
MB Leigh, JS Fletcher, X Fu… - Environmental Science & …, 2002 - ACS Publications
… The late-season increase in total phenolics was primarily due to accumulation of three different flavones (morusin, morusinol, and kuwanon C). These three flavones were shown to …
Number of citations: 305 pubs.acs.org

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